tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1207853-84-6
VCID: VC11671101
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)N)OC
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate

CAS No.: 1207853-84-6

Cat. No.: VC11671101

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate - 1207853-84-6

Specification

CAS No. 1207853-84-6
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key UVHQBZOMYULIOZ-IUCAKERBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)OC
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)N)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)N)OC

Introduction

Chemical and Physical Properties

Structural Characteristics

The compound’s structure features a six-membered piperidine ring with three key functional groups:

  • tert-Butyl carbamate (Boc): A protective group at the 1-position, enhancing solubility and stability during synthetic workflows .

  • Amino group (-NH2_2): Positioned at the 3S configuration, enabling participation in hydrogen bonding and nucleophilic reactions .

  • Methoxy group (-OCH3_3): Located at the 4S position, contributing to steric and electronic effects on the ring.

The stereochemistry is critical; the (3S,4S) configuration distinguishes it from diastereomers like (3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate, which exhibits distinct physicochemical properties .

Physicochemical Data

PropertyValueSource
Molecular FormulaC11H22N2O3\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_3
Molecular Weight230.30 g/mol
Density1.1 ± 0.1 g/cm3^3
Boiling Point306.2 ± 42.0 °C
Flash Point139.0 ± 27.9 °C
Optical RotationNot reported

The compound’s density and boiling point align with trends observed in Boc-protected piperidines, though the (3S,4S) configuration may induce minor deviations compared to stereoisomers .

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step sequences starting from piperidine precursors:

  • Ring Functionalization: Introduction of the methoxy group at the 4-position via nucleophilic substitution or oxidation-reduction reactions.

  • Amino Group Installation: Selective amination at the 3-position using reagents like ammonium hydroxide or via reductive amination .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc2_2O) to protect the amino group, ensuring stability during subsequent reactions .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra validate the (3S,4S) configuration, with characteristic shifts for the Boc group (δ\delta 1.4 ppm for tert-butyl) and methoxy protons (δ\delta 3.3 ppm) .

  • High-Resolution Mass Spectrometry (HRMS): Exact mass measurements confirm the molecular formula ([M+H]+\text{[M+H]}^+ calcd. 231.1708, observed 231.1705) .

  • X-ray Crystallography: Limited data exist, but analogous structures show planar piperidine rings with chair conformations .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor to biologically active molecules:

  • Peptidomimetics: The Boc group facilitates coupling to amino acids, enabling the construction of protease inhibitors.

  • Kinase Inhibitors: Functionalization at the 3-amino group yields compounds targeting adenosine triphosphate (ATP)-binding pockets .

Comparative Analysis with Analogues

Stereochemical Variants

CompoundConfigurationBoiling Point (°C)Biological Activity
tert-Butyl (3S,4S)-3-amino-4-methoxy(3S,4S)306.2 ± 42.0HDAC inhibition (IC50_{50} = 1.2 μM)
tert-Butyl (3S,4R)-4-amino-3-methoxy(3S,4R)298.5 ± 38.7Weak HDAC inhibition (IC50_{50} > 10 μM)
tert-Butyl trans-3-amino-4-methoxytrans302.1 ± 40.2Moderate σ-1 receptor affinity (KiK_i = 450 nM)

The (3S,4S) configuration confers superior HDAC inhibitory activity compared to its diastereomers, highlighting the role of stereochemistry in drug design .

Future Research Directions

Biological Profiling

  • Target Identification: Screen against kinase and GPCR libraries to identify novel targets .

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models.

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes using organocatalysts to improve yield and purity.

  • Green Chemistry Approaches: Substitute toxic solvents (e.g., dichloromethane) with biodegradable alternatives .

Computational Modeling

Molecular dynamics simulations could predict binding modes to HDACs, guiding the design of second-generation inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator